N-[(1S,2S)-2-Amino-1,2-di(naphthalen-1-yl)ethyl]-4-methylbenzene-1-sulfonamide
Overview
Description
N-[(1S,2S)-2-Amino-1,2-di(naphthalen-1-yl)ethyl]-4-methylbenzene-1-sulfonamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as "DNMT inhibitor" due to its ability to inhibit DNA methyltransferase enzymes, which are involved in the epigenetic regulation of gene expression.
Mechanism of Action
The mechanism of action of N-[(1S,2S)-2-Amino-1,2-di(naphthalen-1-yl)ethyl]-4-methylbenzene-1-sulfonamide involves the inhibition of DNA methyltransferase enzymes, which are responsible for adding methyl groups to DNA molecules. This process, known as DNA methylation, plays a critical role in the regulation of gene expression. By inhibiting DNA methyltransferase enzymes, this compound can alter gene expression patterns and potentially affect cellular processes.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a variety of biochemical and physiological effects. These include changes in gene expression patterns, alterations in cellular processes such as proliferation and differentiation, and potential therapeutic effects in cancer and other diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(1S,2S)-2-Amino-1,2-di(naphthalen-1-yl)ethyl]-4-methylbenzene-1-sulfonamide in lab experiments is its ability to selectively inhibit DNA methyltransferase enzymes. This can allow researchers to study the effects of DNA methylation on gene expression and cellular processes. However, one limitation of using this compound is its potential toxicity and the need for careful handling and storage.
Future Directions
There are several potential future directions for research on N-[(1S,2S)-2-Amino-1,2-di(naphthalen-1-yl)ethyl]-4-methylbenzene-1-sulfonamide. These include further studies on its potential therapeutic applications in cancer and other diseases, as well as investigations into its effects on epigenetic regulation and gene expression in different cell types and contexts. Additionally, there may be opportunities to develop new derivatives or analogs of this compound with improved properties and efficacy.
Scientific Research Applications
N-[(1S,2S)-2-Amino-1,2-di(naphthalen-1-yl)ethyl]-4-methylbenzene-1-sulfonamide has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and epigenetics. Its ability to inhibit DNA methyltransferase enzymes makes it a promising candidate for the development of new therapies for cancer and other diseases.
properties
IUPAC Name |
N-[(1S,2S)-2-amino-1,2-dinaphthalen-1-ylethyl]-4-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O2S/c1-20-16-18-23(19-17-20)34(32,33)31-29(27-15-7-11-22-9-3-5-13-25(22)27)28(30)26-14-6-10-21-8-2-4-12-24(21)26/h2-19,28-29,31H,30H2,1H3/t28-,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVYYRQMNGSCRR-VMPREFPWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC3=CC=CC=C32)C(C4=CC=CC5=CC=CC=C54)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C2=CC=CC3=CC=CC=C32)[C@H](C4=CC=CC5=CC=CC=C54)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746451 | |
Record name | N-[(1S,2S)-2-Amino-1,2-di(naphthalen-1-yl)ethyl]-4-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00746451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1293946-38-9 | |
Record name | N-[(1S,2S)-2-Amino-1,2-di(naphthalen-1-yl)ethyl]-4-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00746451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1293946-38-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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